molecular formula C8H13NO3 B1277401 Methyl (E)-3-Morpholinoacrylate CAS No. 101471-73-2

Methyl (E)-3-Morpholinoacrylate

Cat. No. B1277401
M. Wt: 171.19 g/mol
InChI Key: XFGDIQBAFODGRV-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps and various starting materials. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine involved a nine-step process with an overall yield of 36%, highlighting the complexity and efficiency of such synthetic routes . Similarly, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was synthesized through a cyclization reaction, reduction, and acidification, with a yield of 62.3% . These examples demonstrate the diverse synthetic strategies employed to create morpholine derivatives, which could be analogous to the synthesis of Methyl (E)-3-Morpholinoacrylate.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be determined using techniques such as single-crystal X-ray diffraction, as seen in the study of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol . Computational methods like AM1, MM2, and DFT/B3LYP are also used to predict and compare structural parameters in different states, such as gas and solid states . These methods would be relevant for analyzing the molecular structure of Methyl (E)-3-Morpholinoacrylate.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine was prepared from a coupling reaction between morpholine and a diazonium ion . The study of these reactions provides insights into the reactivity and potential applications of morpholine derivatives, which could be extrapolated to Methyl (E)-3-Morpholinoacrylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be characterized through spectroscopic methods and computational studies. The photophysical properties of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine were investigated, revealing insights into its absorption spectra and emission properties . These findings are crucial for understanding the behavior of morpholine derivatives under various conditions and could inform the properties of Methyl (E)-3-Morpholinoacrylate.

Scientific Research Applications

1. Polymerization Processes

Methyl (E)-3-Morpholinoacrylate and its derivatives have been utilized in polymerization processes. For instance, the study of photopolymerization of methyl methacrylate using morpholine–bromine charge transfer complex as the photoinitiator demonstrated that the rate of polymerization was dependent on the morpholine:bromine mole ratio, suggesting a radical mechanism of polymerization (Ghosh & Pal, 1998)(Ghosh & Pal, 1998).

2. Synthesis of Medicinal Compounds

The compound has been employed in the synthesis of various medicinal compounds. For example, an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was reported, which is useful for synthesizing potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007)(Kumar, Sadashiva, & Rangappa, 2007).

3. Advanced Chemical Synthesis

Methyl (E)-3-Morpholinoacrylate plays a role in advanced chemical synthesis. For instance, research on the synthesis of substituted aryl(indol-3-yl)methylium tetrafluoroborates and their reactions with π-nucleophiles showed the potential for predicting nucleophilic reaction partners, highlighting its versatility in chemical synthesis (Follet, Berionni, Mayer, & Mayr, 2015)(Follet et al., 2015).

4. Material Science Applications

The derivative of methyl (E)-3-Morpholinoacrylate was used in material science, particularly in the synthesis of polymers with potential applications in drug delivery and tissue engineering. This includes the preparation of ionizable monomers and their respective homopolymers, demonstrating significant swelling kinetics in different pH buffer solutions (Velasco, Elvira, & San Román, 2008)(Velasco, Elvira, & San Román, 2008).

5. Antifungal Drug Development

Research has been conducted on the development of new drugs with antifungal activity using derivatives of methyl (E)-3-Morpholinoacrylate. A study focused on the mutagenic effects and predicted carcinogenicity of a specific compound, aiming to create a new drug for treating fungal pathologies (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022)(Bushuieva et al., 2022).

Safety And Hazards

This would involve studying the toxicity of the compound and any risks associated with its handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or applications of the compound.


properties

IUPAC Name

methyl (E)-3-morpholin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGDIQBAFODGRV-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-Morpholinoacrylate

CAS RN

101471-73-2, 1009-80-9
Record name 2-Propenoic acid, 3-(4-morpholinyl)-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101471732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC520227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Yun, L Xia, SH Kim, YR Lee - Asian Journal of Organic …, 2016 - Wiley Online Library
A novel chemoselective synthesis of 3‐substituted oxindoles and 3‐substituted 3‐aminooxindoles starting from various 3‐diazoindolin‐2‐ones and β‐enaminoesters was developed …
Number of citations: 6 onlinelibrary.wiley.com
L Xia, H Cai, YR Lee - Tetrahedron, 2015 - Elsevier
A novel, green and efficient method was developed for the construction of diverse 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates under microwave …
Number of citations: 13 www.sciencedirect.com

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